Ethyl 3-formyl-1H-indazole-7-carboxylate
Description
Ethyl 3-formyl-1H-indazole-7-carboxylate is an indazole derivative characterized by a formyl group (-CHO) at position 3 and an ethyl ester (-COOEt) at position 7 of the heterocyclic indazole ring. Indazoles are nitrogen-containing bicyclic aromatic compounds with a six-membered benzene ring fused to a five-membered ring containing two adjacent nitrogen atoms.
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
ethyl 3-formyl-2H-indazole-7-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)8-5-3-4-7-9(6-14)12-13-10(7)8/h3-6H,2H2,1H3,(H,12,13) |
InChI Key |
LTWIOEUIIGYTKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C(NN=C21)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-formyl-1H-indazole-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound, such as an ethyl ester derivative, in the presence of a formylating agent. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-formyl-1H-indazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Ethyl 3-carboxy-1H-indazole-7-carboxylate.
Reduction: Ethyl 3-hydroxymethyl-1H-indazole-7-carboxylate.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-formyl-1H-indazole-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active indazole derivatives.
Mechanism of Action
The mechanism of action of Ethyl 3-formyl-1H-indazole-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Ethyl 7-methoxy-1H-indazole-3-carboxylate (CAS 885278-98-8)
- Structure : Methoxy (-OMe) at position 7, ethyl ester at position 3.
- Key Differences :
- The methoxy group is electron-donating, altering electronic distribution compared to the formyl group in the target compound.
- Positional inversion of substituents (ester at 3 vs. 7) affects hydrogen bonding and steric interactions.
- Impact : Enhanced solubility in polar solvents due to methoxy group; reduced electrophilicity at position 3 .
Methyl 3-formyl-1H-indazole-7-carboxylate
- Structure : Methyl ester (-COOMe) instead of ethyl ester.
- Key Differences :
- Shorter alkyl chain reduces lipophilicity (LogP ≈ 1.5 vs. ~2.0 for ethyl ester).
- Impact: Potentially lower membrane permeability in biological systems compared to ethyl derivatives .
3-Phenyl-1H-indazole-7-carboxylic acid hydrochloride
Heterocyclic and Substituent Modifications
Ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate (CAS 154422-29-4)
- Structure : Indole core (instead of indazole) with methylsulfanyl (-SMe) at position 7.
- Key Differences :
- Indole lacks the second nitrogen atom in the five-membered ring, reducing hydrogen-bonding sites.
- Methylsulfanyl group introduces sulfur, affecting redox properties and metabolic stability.
Isobutyl 1-pentyl-1H-indazole-3-carboxylate
Table 1. Comparative Analysis of this compound and Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) | Notable Properties |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₀N₂O₃ | 218.21 | Formyl (C3), Ethyl ester (C7) | ~2.0 | Moderate lipophilicity, electrophilic C3 |
| Ethyl 7-methoxy-1H-indazole-3-carboxylate | C₁₁H₁₂N₂O₃ | 220.23 | Methoxy (C7), Ethyl ester (C3) | ~1.8 | Enhanced solubility, electron-rich core |
| Mthis compound | C₁₀H₈N₂O₃ | 204.19 | Formyl (C3), Methyl ester (C7) | ~1.5 | Lower lipophilicity, faster metabolic clearance |
| 3-Phenyl-1H-indazole-7-carboxylic acid | C₁₄H₁₀N₂O₂ | 238.24 | Phenyl (C3), Carboxylic acid (C7) | ~2.5 | High polarity, potential for salt formation |
| Isobutyl 1-pentyl-1H-indazole-3-carboxylate | C₁₇H₂₄N₂O₂ | 288.40 | Pentyl (N1), Isobutyl ester (C3) | ~4.5 | High lipophilicity, slow renal excretion |
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